Potassium trifluoro(3-phenylphenyl)boranuide
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Overview
Description
Potassium trifluoro(3-phenylphenyl)boranuide is a chemical compound with the molecular formula C13H10BF3KNO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique properties and reactivity. This compound is known for its stability and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-phenylphenyl)boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a trifluoroborate source. One common method is the reaction of 3-phenylphenylboronic acid with potassium trifluoroborate in the presence of a suitable solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-phenylphenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling: Palladium catalysts are often used in Suzuki-Miyaura reactions, with bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed in solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
Potassium trifluoro(3-phenylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex biaryl structures.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-phenylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through the formation of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(3-phenylphenyl)boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H9BF3K |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
potassium;trifluoro-(3-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H;/q-1;+1 |
InChI Key |
ULHDAROMHDIERR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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